6-(4-Fluorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by the reaction of the thiadiazole intermediate with hydrazine derivatives.
Introduction of the Fluorobenzyl and Methyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and methylating agents.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at various sites, potentially leading to the formation of different reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, triazolothiadiazoles have shown potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for treating various diseases. Its ability to interact with biological targets makes it a valuable molecule for pharmacological studies.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Bromobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The presence of the fluorobenzyl group in 6-(4-Fluorobenzyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique electronic properties that may enhance its biological activity compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C13H9FN6S2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methyl]-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H9FN6S2/c1-7-11(22-19-15-7)12-16-17-13-20(12)18-10(21-13)6-8-2-4-9(14)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
AKEAQUUHIDYRGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.